molecular formula C12H10N2O3 B15038038 N'-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]furan-2-carbohydrazide

N'-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]furan-2-carbohydrazide

Cat. No.: B15038038
M. Wt: 230.22 g/mol
InChI Key: HLGKWQNSSHVFBQ-RRRSZIBASA-N
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Description

N’-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]furan-2-carbohydrazide is an organic compound characterized by the presence of two furan rings connected by a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and furan-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can convert the hydrazide linkage to an amine.

    Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N’-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]furan-2-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: It is explored for use in the development of organic electronic materials due to its conjugated structure.

    Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which N’-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]furan-2-carbohydrazide exerts its effects involves its interaction with cellular targets. The compound can bind to enzymes or receptors, altering their activity. For example, in antimicrobial applications, it may inhibit bacterial enzymes, leading to cell death. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]pyridine-2-carbohydrazide
  • N’-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]thiophene-2-carbohydrazide

Uniqueness

N’-[(1E,2Z)-3-(furan-2-yl)prop-2-en-1-ylidene]furan-2-carbohydrazide is unique due to its dual furan ring structure, which imparts specific electronic and steric properties. This makes it particularly interesting for applications in organic electronics and as a scaffold for drug development.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

N-[(E)-[(Z)-3-(furan-2-yl)prop-2-enylidene]amino]furan-2-carboxamide

InChI

InChI=1S/C12H10N2O3/c15-12(11-6-3-9-17-11)14-13-7-1-4-10-5-2-8-16-10/h1-9H,(H,14,15)/b4-1-,13-7+

InChI Key

HLGKWQNSSHVFBQ-RRRSZIBASA-N

Isomeric SMILES

C1=COC(=C1)/C=C\C=N\NC(=O)C2=CC=CO2

Canonical SMILES

C1=COC(=C1)C=CC=NNC(=O)C2=CC=CO2

Origin of Product

United States

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